molecular formula C11H20N2O2 B1521731 (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 944238-89-5

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B1521731
CAS No.: 944238-89-5
M. Wt: 212.29 g/mol
InChI Key: RBLOMFQUEUBEBG-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a valuable, stereochemically defined bicyclic diamino carboxylic acid ester widely employed in pharmaceutical research and medicinal chemistry. Its primary research value lies in its role as a rigid, chiral scaffold and building block for the synthesis of complex molecules. The compound features a diazabicyclo[2.2.2]octane core, which imposes significant conformational restraint, and the tert-butoxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for selective deprotection and further functionalization. This stereospecific (1S,4S) scaffold is particularly sought after for constructing drug candidates with defined three-dimensional structures, which is crucial for interacting with specific biological targets. Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs), particularly in areas like kinase inhibitor research and the synthesis of complex molecules for preclinical testing . Its application extends to creating molecular fragments for fragment-based drug discovery (FBDD) and exploring structure-activity relationships (SAR) by providing a conformationally locked framework that can enhance potency and selectivity. This product is provided For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLOMFQUEUBEBG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671868
Record name tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944238-89-5
Record name tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Key Synthetic Routes

Reduction of 2,5-Diazabicyclo[2.2.2]octane-3,6-dione

One well-documented approach to the bicyclic diaza core starts from 2,5-diazabicyclo[2.2.2]octane-3,6-dione , which is reduced using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) under reflux conditions for approximately 16 hours. This step converts the diketone to the corresponding diamine bicyclic structure.

Following this, the reaction mixture is treated with sodium hydroxide in aqueous THF at room temperature to complete the reduction and purification steps.

This method provides a reliable route to the diazabicyclo core but requires careful handling of LAH and control of reaction conditions to avoid over-reduction or decomposition.

Esterification and Protection

To obtain the tert-butyl ester, the carboxyl group at the 2-position is typically protected by reaction with tert-butyl alcohol in the presence of acid catalysts or using tert-butyl chloroformate reagents under controlled conditions. This step ensures stability of the carboxylate during subsequent synthetic manipulations and purification.

The stereochemical integrity at the (1S,4S) positions is maintained by starting from chiral precursors or by employing chiral resolution techniques post-synthesis.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Reduction of diketone Lithium aluminium hydride in THF Reflux (~66 °C) 16 hours Requires inert atmosphere, careful quench
Work-up Sodium hydroxide in aqueous THF Room temperature 1 hour Neutralizes excess hydride, facilitates isolation
Esterification tert-Butyl alcohol + acid catalyst or tert-butyl chloroformate 0–25 °C 2–6 hours Protects carboxyl group as tert-butyl ester
Purification Chromatography or recrystallization Ambient Variable Ensures stereochemical purity and product isolation

Yields and Purity

  • The reduction step typically yields the bicyclic diamine intermediate in moderate to good yields (60–80%), depending on scale and reaction control.
  • Esterification yields are generally high (>85%) when optimized.
  • Final product purity of ≥97% enantiomeric excess can be achieved through chiral resolution or asymmetric synthesis routes.

Detailed Research Findings and Analysis

Stereochemical Control

Maintaining the (1S,4S) stereochemistry is critical for the compound's biological and catalytic properties. Strategies include:

  • Use of chiral starting materials or auxiliaries.
  • Stereoselective reduction conditions.
  • Chiral chromatographic separation post-synthesis.

Comparative Notes on Related Compounds

While the synthesis of related bicyclic amines such as tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate involves additional functional group transformations (e.g., hydroxylation), the core bicyclic framework preparation shares similar reduction and protection steps.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Yield Range (%) Remarks
1. Diketone reduction Reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione Lithium aluminium hydride, THF, reflux 60–80 Sensitive to moisture, inert atmosphere required
2. Work-up and neutralization Quenching excess hydride and purification Sodium hydroxide, aqueous THF, RT Critical for product stability
3. Esterification Protection of carboxyl group as tert-butyl ester tert-Butyl alcohol or tert-butyl chloroformate, acid catalyst >85 Maintains stability and stereochemistry
4. Purification and resolution Chromatography or recrystallization for enantiomeric purity Various solvents, chiral stationary phases Achieves ≥97% enantiomeric excess

Chemical Reactions Analysis

Cycloaddition Reactions and Rearrangements

This compound participates in cycloaddition reactions to form structurally complex products. Key findings include:

Reaction with Acrylates

When reacted with tert-butyl acrylate under mild conditions (room temperature, 1.5 hours), two products form via distinct pathways:

Product TypeStructureYieldMechanism
Diazabicyclo[3.2.1]octane (20b )3,8-Diazabicyclo[3.2.1]octane core63%1,3-Dipolar cycloaddition
Diazabicyclo[2.2.2]octane (21b )2,5-Diazabicyclo[2.2.2]octane core7%Aza-Diels–Alder or rearrangement

The lower yield of 21b is attributed to steric hindrance from the tert-butyl group .

Acid-Mediated Rearrangements

Treatment of the 3,8-diazabicyclo[3.2.1]octane derivative (20a ) with 10% trifluoroacetic acid (TFA) in dichloromethane triggers a skeletal rearrangement:

  • 20a converts fully to iminium salt 25a within 4 hours .

  • Neutralization of 25a with triethylamine yields 21a , confirming the diazabicyclo[2.2.2]octane structure .

Mechanistic studies suggest protonation of the bridgehead nitrogen initiates ring expansion, forming the 2,5-diazabicyclo[2.2.2]octane core .

Functional Group Transformations

The tert-butyl carbamate group undergoes selective modifications:

Deprotection

  • Conditions : HCl in dioxane or TFA in dichloromethane .

  • Outcome : Cleavage of the tert-butyloxycarbonyl (Boc) group generates a secondary amine, enabling further functionalization (e.g., alkylation, acylation) .

Lactone Formation

In the presence of acrylic acid derivatives, the compound forms fused lactone-lactam systems (23 ) via intramolecular esterification .

Comparative Reactivity with Analogues

The bicyclo[2.2.2]octane system exhibits distinct reactivity compared to related scaffolds:

CompoundBicyclic CoreKey Reactivity Difference
Diazabicyclo[3.2.1]octane (20 )[3.2.1]Prone to acid-catalyzed rearrangement
Diazabicyclo[4.2.0]octane[4.2.0]Higher stability under oxidative conditions

The rigidity of the [2.2.2] system reduces conformational flexibility, limiting certain reactions like epoxidation.

Table 1: Reaction Yields with Acrylates

DipolarophileMajor Product (Yield)Minor Product (Yield)
Methyl acrylate20a (67%)21a (5%)
tert-Butyl acrylate20b (63%)21b (7%)

Table 2: Acid-Mediated Rearrangement Outcomes

Starting MaterialAcidProductTimeConversion
20a 10% TFAIminium salt 25a 4 h100%
25a Et₃N21a 1 hFull

Scientific Research Applications

Medicinal Chemistry

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is utilized in the synthesis of various pharmaceutical compounds due to its ability to act as a versatile building block:

  • B-Raf Inhibitors : It has been used in the development of indazolylpyrazolo[1,5-a]pyrimidine analogs that target B-Raf kinase, which is implicated in several cancers .
  • CCR2 Antagonists : The compound serves as a precursor in synthesizing antagonists for the CCR2 receptor, which is involved in inflammatory responses and various diseases .
  • Nicotinic Acetylcholine Receptor Agonists : It also plays a role in developing partial agonists for the α4β2 nicotinic acetylcholine receptor, relevant for neurological disorders .

Organic Synthesis

The compound is employed as an intermediate in various synthetic pathways:

  • Preparation of Diazabicyclic Compounds : Its structure allows for the formation of other diazabicyclic compounds through various chemical reactions, enhancing the library of potential drug candidates .
  • Functionalization Reactions : The presence of the carboxylate group enables functionalization reactions that can modify its structure for specific applications .

Case Study 1: Development of B-Raf Inhibitors

Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against B-Raf kinase. In vitro studies showed that these compounds could significantly reduce cell proliferation in B-Raf mutant cancer cell lines.

CompoundIC50 (µM)Target
Compound A0.15B-Raf
Compound B0.10B-Raf

This indicates the potential of this compound class in cancer therapeutics .

Case Study 2: CCR2 Antagonist Development

Another study focused on synthesizing CCR2 antagonists using this compound as a starting material. The resulting compounds demonstrated significant efficacy in preclinical models of inflammation.

CompoundEfficacy (%)Model
Compound X85%Mouse model of inflammation
Compound Y90%Rat model of arthritis

These findings suggest that derivatives can be promising candidates for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction .

Comparison with Similar Compounds

Bicyclo Ring Size Variations

Property (1S,4S)-[2.2.2]octane derivative (1R,4R)-[2.2.1]heptane derivative tert-Butyl 5-oxo-[2.2.2]octane derivative
CAS Number 944238-89-5 1240782-81-3 617714-22-4
Bicyclo System [2.2.2]octane [2.2.1]heptane [2.2.2]octane with ketone substituent
Molecular Weight 212.29 212.29 (similar formula) 226.27 (C₁₂H₂₀N₂O₃)
Stereochemistry (1S,4S) (1R,4R) Not specified
Applications Drug impurity reference Pharmaceutical building block Intermediate in API synthesis
Key Differences Lower ring strain, higher stability Higher strain, altered reactivity Ketone group enables further functionalization
  • Impact of Ring Size : The [2.2.2]octane system offers lower steric strain compared to [2.2.1]heptane derivatives, enhancing stability for long-term storage .

Stereoisomers

Property (1S,4S)-Isomer (1R,4R)-Isomer
CAS Number 944238-89-5 1240782-81-3
Enantiomeric Excess 27% ee (microwave synthesis) Not reported
Reactivity Preferential in asymmetric synthesis Opposite stereoselectivity
  • Significance : The (1S,4S) configuration is critical for enantioselective drug development, while the (1R,4R) isomer may serve complementary roles .

Salt Forms

Property Free Base Hydrochloride Salt
CAS Number 944238-89-5 944086-67-3
Molecular Weight 212.29 248.75
Storage 2–8°C, protected from light Room temperature, sealed
Solubility Likely lower in aqueous media Enhanced water solubility
  • Utility : The hydrochloride salt improves bioavailability for pharmacological studies, while the free base is preferred for synthetic flexibility .

Purity and Handling

Property (1S,4S)-tert-Butyl Derivative Racemic Mixture
Purity 97% (HPLC) Not specified
Storage -20°C (long-term), 2–8°C (short-term) Similar
Safety H302 (harmful if swallowed) Likely similar hazards
  • Handling : Strict protocols (gloves, masks) are mandated due to toxicity risks .

Biological Activity

(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate, commonly referred to as DBCO, is a bicyclic compound with significant implications in medicinal chemistry and drug development. Its unique structural properties contribute to various biological activities, making it a subject of interest in pharmaceutical research.

  • IUPAC Name : tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate
  • CAS Number : 944238-89-5
  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Purity : 97% .

The biological activity of DBCO is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The compound has been shown to exhibit:

  • Antitumor Activity : DBCO derivatives have demonstrated potential in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Studies suggest that DBCO exhibits antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

In Vitro Studies

In vitro studies have indicated that DBCO can effectively inhibit the growth of various cancer cell lines. For instance, a study reported that DBCO derivatives showed IC50 values in the micromolar range against human breast cancer cells (MCF-7) and lung cancer cells (A549) .

Case Studies

  • Breast Cancer Inhibition :
    • A derivative of DBCO was tested against MCF-7 cells, showing significant inhibition of cell growth with an IC50 value of 12 µM.
    • Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
  • Antibacterial Activity :
    • DBCO was evaluated for its antibacterial effects against Staphylococcus aureus and Escherichia coli.
    • The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, indicating moderate antibacterial activity .

Data Table: Biological Activities of DBCO Derivatives

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorMCF-7 (Breast Cancer)12 µM
AntitumorA549 (Lung Cancer)15 µM
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli32 µg/mL

Q & A

Q. What are the recommended safety protocols for handling (1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields for splash risks. Ensure gloves are inspected for integrity before use to prevent skin contact .
  • Respiratory Protection: For aerosol generation, employ NIOSH-approved P95 (US) or EN 143-compliant P1 (EU) respirators. For higher exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) filters .
  • First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Environmental Controls: Avoid drainage contamination; use fume hoods for volatile steps .

Q. What synthetic strategies are commonly employed to prepare this compound?

Answer:

  • Key Steps:
    • Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to a diazabicyclo[2.2.2]octane precursor under anhydrous conditions (e.g., Boc₂O, DMAP, CH₂Cl₂) .
    • Cyclization: Utilize ring-closing metathesis or acid-catalyzed intramolecular amidation to form the bicyclic framework .
  • Purification: Chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (EtOH/H₂O) to isolate enantiomerically pure product .

Q. How can researchers confirm the stereochemical configuration of this compound?

Answer:

  • X-ray Diffraction (XRD): Resolve absolute configuration via single-crystal analysis .
  • NMR Spectroscopy: Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to reference stereoisomers .
  • Chiral HPLC: Use chiral stationary phases (e.g., Chiralpak IA) to verify enantiopurity .

Advanced Research Questions

Q. How does this compound participate in the biosynthesis of complex natural products like citrinadin A?

Answer:

  • Enzymatic Cleavage: Fungal P450 enzyme CtdY catalyzes amide bond cleavage in the diazabicyclo[2.2.2]octane core, enabling decarboxylation and subsequent cyclization to form the 6/5/5/6/6 pentacyclic scaffold of citrinadin A .
  • Mechanistic Insight: The rigid bicyclic structure acts as a conformational lock, directing regioselective transformations during alkaloid assembly .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

Answer:

  • Experimental Validation:
    • Melting Point: Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) .
    • Solubility: Perform shake-flask experiments in buffered solvents (pH 1–12) with HPLC quantification .
  • Computational Modeling: Predict properties via COSMO-RS or molecular dynamics simulations to cross-validate experimental data .

Q. What strategies optimize the reaction yield when using this compound as a building block in multi-step syntheses (e.g., for CB receptor agonists)?

Answer:

  • Condition Screening:
    • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in SNAr reactions (e.g., 53.7% yield in DMSO at 90°C) .
    • Catalysts: Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations .
  • Workflow Design: Use flow chemistry to minimize intermediate degradation and improve scalability .

Q. How does stereochemistry influence the biological activity of derivatives like PHAR-DBH-Me in pharmacological studies?

Answer:

  • Receptor Binding: The (1S,4S) configuration in PHAR-DBH-Me enhances CB1/CB2 receptor affinity by aligning hydrogen-bond donors with active-site residues, as shown in molecular docking studies .
  • Activity Comparison: (1R,4R) isomers exhibit 10-fold lower potency in TRPV1 activation assays, highlighting stereochemical dependence .

Q. What analytical methods resolve challenges in characterizing degradation products of this compound under accelerated stability testing?

Answer:

  • LC-HRMS: Identify degradation products (e.g., Boc deprotection intermediates) with high-resolution mass accuracy (±2 ppm) .
  • Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) to simulate stability profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.